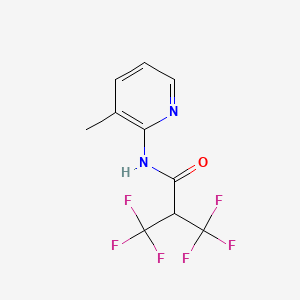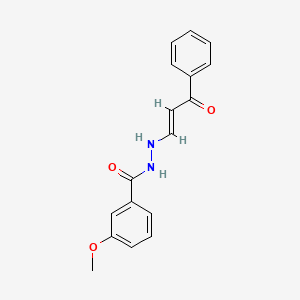
3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the regulation of the endocannabinoid system in the body. The endocannabinoid system is responsible for various physiological processes, including pain sensation, appetite, and mood regulation.
作用機序
3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide inhibits FAAH by binding to the active site of the enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that bind to cannabinoid receptors in the body. By inhibiting FAAH, 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide increases the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors. This activation results in the modulation of various physiological processes, including pain sensation, appetite, and mood regulation.
Biochemical and Physiological Effects:
3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors. This activation results in the modulation of various physiological processes, including pain sensation, appetite, and mood regulation. 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide in lab experiments is its potency as an inhibitor of FAAH. 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide has been shown to be more potent than other FAAH inhibitors, making it a valuable tool for studying the endocannabinoid system. However, 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide has some limitations in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide has a short half-life in vivo, which can make it challenging to study its effects over extended periods.
将来の方向性
There are several future directions for the study of 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide. One area of research is the development of 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide analogs that have improved pharmacological properties and increased selectivity for FAAH. Another area of research is the investigation of the potential therapeutic applications of 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide in the treatment of pain, anxiety, and depression. Additionally, further research is needed to understand the long-term effects of 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide and its potential side effects.
合成法
The synthesis of 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide involves a multi-step process that starts with the reaction of 3-methyl-2-pyridinylamine with 2,2,2-trifluoroethyl chloroformate to produce 3-methyl-2-pyridinyl carbamate. This intermediate is then reacted with trifluoromethyl iodide to produce 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide. The final product is obtained through purification using column chromatography.
科学的研究の応用
3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to be a potent inhibitor of FAAH, which is involved in the regulation of the endocannabinoid system. The endocannabinoid system plays a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation. 3,3,3-trifluoro-N-(3-methyl-2-pyridinyl)-2-(trifluoromethyl)propanamide has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and depression.
特性
IUPAC Name |
3,3,3-trifluoro-N-(3-methylpyridin-2-yl)-2-(trifluoromethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6N2O/c1-5-3-2-4-17-7(5)18-8(19)6(9(11,12)13)10(14,15)16/h2-4,6H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENLNFIKFNUSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5133849.png)

![3-[(2-chloro-6-nitrobenzyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5133860.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5133875.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5133883.png)
![N-(4-acetylphenyl)-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5133888.png)
![2-[2-(benzyloxy)-3,5-dichlorophenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5133890.png)
![methyl 3-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5133904.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[(3S)-2-oxo-3-azepanyl]acetamide](/img/structure/B5133908.png)
acetate](/img/structure/B5133911.png)
![4,6,8-trimethyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5133917.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5133940.png)
![N~1~-allyl-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5133946.png)
